
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Quinoline
説明
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Quinoline, also known as 7TQ, is a heterocyclic compound with a quinoline ring and a boron-containing dioxaborolane ring. It is a synthetic compound that has shown promising results in several laboratory experiments. 7TQ has a wide range of applications in scientific research, from its use in biochemical and physiological studies to its potential as a drug.
科学的研究の応用
Organic Synthesis Intermediates
This compound serves as a versatile intermediate in organic synthesis. Its boronate ester group is pivotal in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds . This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials.
Drug Discovery and Development
In the realm of drug discovery, the compound’s structure is beneficial for constructing pharmacophores, which are essential for the development of new drugs . Its stability and reactivity make it a valuable building block in medicinal chemistry, particularly in the synthesis of potential therapeutic agents.
Material Science
The compound finds applications in material science, especially in the development of organic electronic materials. Its boronate ester can be used to modify electronic properties of polymers and small molecules, which are critical for creating advanced materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Biological Probes
Due to its unique chemical properties, this compound can be used to create biological probes. These probes can bind to biomolecules selectively, making them useful tools for studying biological processes and for diagnostic purposes .
Catalysis
In catalysis, the compound can act as a ligand for transition metal catalysts. This is particularly useful in asymmetric synthesis, where the creation of chiral molecules is crucial. The boronate ester moiety can coordinate to metals, facilitating various catalytic transformations .
Sensor Technology
The boronate ester group of the compound can interact with diols and other biomolecules, which allows it to be used in the development of sensors. For instance, it can be employed in glucose sensors, which are vital for diabetes management .
Environmental Chemistry
This compound can also be applied in environmental chemistry for the detection and removal of pollutants. Its ability to form stable complexes with various substances makes it a candidate for use in filtration and purification processes .
Agricultural Chemistry
Lastly, in agricultural chemistry, the compound can be used to synthesize novel pesticides and herbicides. Its reactivity with various organic substrates allows for the creation of compounds that can target specific pests or weeds without harming crops .
作用機序
- The primary target of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a specific protein or receptor within the biological system. Unfortunately, specific information about the exact target remains elusive in the available literature .
- Unfortunately, specific pharmacokinetic data for this compound are scarce .
Target of Action
Pharmacokinetics (ADME Properties)
- How efficiently the compound is absorbed after administration (e.g., oral, intravenous). Its distribution within tissues and organs. The enzymatic breakdown of the compound. Elimination from the body. The fraction of the administered dose that reaches systemic circulation.
特性
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)12-8-7-11-6-5-9-17-13(11)10-12/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXVOEJAOCHQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=N3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1444615.png)
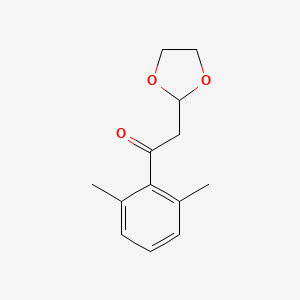
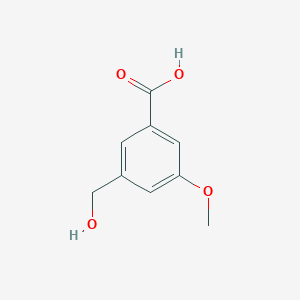
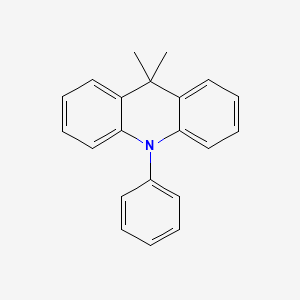
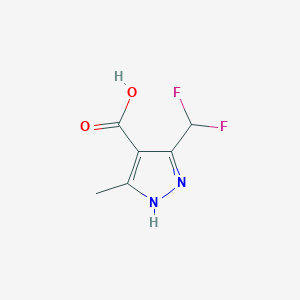

![2-Propenoic acid, 3-[3,4-bis(difluoromethoxy)phenyl]-, (2E)-](/img/structure/B1444623.png)
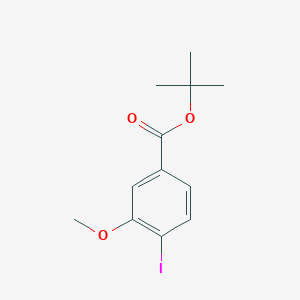
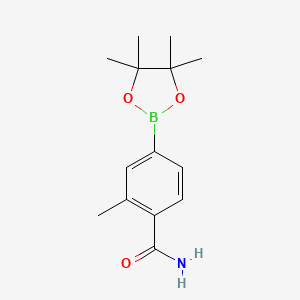



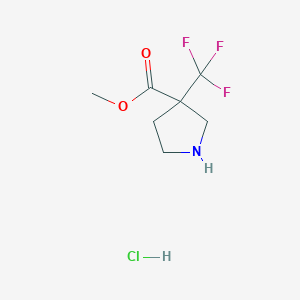
![3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione](/img/structure/B1444637.png)